molecular formula C20H23Cl2N3O B1665372 Amodiaquine hydrochloride CAS No. 69-44-3

Amodiaquine hydrochloride

Cat. No.: B1665372
CAS No.: 69-44-3
M. Wt: 392.3 g/mol
InChI Key: KBTNVJNLEFHBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amodiaquine hydrochloride is a 4-aminoquinoline compound primarily used as an antimalarial agent. It is effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound is often used in combination with other antimalarial drugs, such as artesunate, to enhance efficacy and reduce the risk of resistance .

Mechanism of Action

Target of Action

The primary target of Amodiaquine is Fe (II)-protoporphyrin IX in the malaria parasite Plasmodium falciparum . This compound binds to the free heme produced by the parasite, preventing it from converting it into a less toxic form .

Mode of Action

Like other quinoline derivatives, it is thought to inhibitheme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . Amodiaquine binds to the free heme, preventing the parasite from converting it into a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The primary biochemical pathway affected by Amodiaquine is the heme polymerase pathway in the malaria parasite . By inhibiting this pathway, Amodiaquine prevents the conversion of toxic free heme into a less toxic form, leading to the accumulation of free heme within the parasite . This accumulation of free heme is toxic to the parasites and disrupts their membrane function .

Pharmacokinetics

Amodiaquine is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine , by the cytochrome p450 enzyme CYP2C8 . The exposure of Amodiaquine (median AUC 0-∞) was found to be significantly higher in infants and children aged 1–5 years compared to older children and adults . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary with age, potentially impacting its bioavailability .

Result of Action

The result of Amodiaquine’s action is the disruption of the malaria parasite’s membrane function due to the toxicity of the accumulated free heme . This leads to the death of the parasite and the subsequent clearance of the malaria infection .

Action Environment

The efficacy and stability of Amodiaquine can be influenced by various environmental factors. For instance, resistance to Amodiaquine has been reported in some strains of Plasmodium falciparum . Additionally, certain patient characteristics, such as age and weight, can influence the pharmacokinetics and thus the efficacy of Amodiaquine .

Biochemical Analysis

Biochemical Properties

Amodiaquine Hydrochloride interacts with various enzymes and proteins within the parasite that causes malaria . It is thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites .

Cellular Effects

This compound has significant effects on the cells of the malaria parasite. It influences cell function by preventing the parasite from converting the toxic free heme into a less toxic form . This disruption in cellular metabolism leads to the death of the parasite .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to free heme within the parasite . This binding interaction prevents the parasite from converting the toxic free heme into a less toxic form, thereby exerting its anti-malarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have stable effects over time . It remains effective and does not degrade significantly, making it a reliable compound for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . At therapeutic doses, it effectively treats malaria without causing significant adverse effects. At high doses, it may cause some toxic effects .

Metabolic Pathways

This compound is involved in the heme metabolism pathway within the malaria parasite . It interacts with the enzyme heme polymerase, inhibiting its activity and disrupting the parasite’s ability to detoxify free heme .

Transport and Distribution

It is known to be distributed throughout the body when administered and is able to reach the parasites in the blood where it exerts its effects .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the parts of the parasite’s cell where heme metabolism occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amodiaquine hydrochloride is synthesized through a multi-step process. The initial step involves the formation of 4,7-dichloroquinoline, which is then reacted with 4-aminophenol to produce 4-(7-chloroquinolin-4-ylamino)phenol. This intermediate is further reacted with diethylamine to yield amodiaquine. The final step involves the conversion of amodiaquine to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common in the quality assurance process .

Chemical Reactions Analysis

Types of Reactions: Amodiaquine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

69-44-3

Molecular Formula

C20H23Cl2N3O

Molecular Weight

392.3 g/mol

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride

InChI

InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H

InChI Key

KBTNVJNLEFHBSO-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl

Appearance

Solid powder

Color/Form

Crystals from absolute ethanol

melting_point

206-208
208 °C (decomposes)
Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/
208 °C

69-44-3

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
8.80e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amodiachin
Amodiaquin
Amodiaquine
Amodiaquine Hydrochloride
Camoquin
Camoquine
Flavoquine
Hydrochloride, Amodiaquine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amodiaquine hydrochloride
Reactant of Route 2
Reactant of Route 2
Amodiaquine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Amodiaquine hydrochloride
Reactant of Route 4
Reactant of Route 4
Amodiaquine hydrochloride
Reactant of Route 5
Reactant of Route 5
Amodiaquine hydrochloride
Reactant of Route 6
Reactant of Route 6
Amodiaquine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Amodiaquine Hydrochloride against malaria parasites?

A1: this compound, like other quinoline antimalarials, is believed to exert its antimalarial activity by interfering with heme metabolism within the parasite, Plasmodium falciparum. [, ]. It is suggested that this compound inhibits the parasite's heme polymerase enzyme, leading to the accumulation of toxic free heme, ultimately causing parasite death [].

Q2: Are there any studies demonstrating the downstream effects of this compound on parasite biology?

A2: While the exact downstream effects are still under investigation, research suggests that this compound's disruption of heme metabolism may interfere with critical parasite functions such as DNA replication, protein synthesis, and redox homeostasis [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H22ClN3O • 2HCl. It has a molecular weight of 428.79 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) have been employed to characterize this compound []. IR spectroscopy, particularly using attenuated total reflection (ATR), has been valuable in identifying this compound in solid-state pharmaceutical formulations [].

Q5: How does this compound perform under various storage conditions?

A5: Research indicates that the stability of this compound can be influenced by factors such as temperature and humidity. Studies have investigated its stability in different formulations, including tablets and granules [, ].

Q6: Have there been any studies on improving the stability of this compound formulations?

A6: Yes, researchers have explored strategies to enhance the stability of this compound formulations. One study focused on developing a fixed-dose pediatric combination of Artesunate and this compound, evaluating its stability under accelerated conditions [].

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound is primarily known for its antimalarial activity, one study investigated its oxidation kinetics with Chloramine-T in the presence of Rhodium(III) chloride, suggesting a potential catalytic role for Rhodium(III) in this reaction [].

Q8: Have computational methods been used to study this compound?

A8: Although limited information is available on computational studies specifically on this compound, researchers have used computational approaches like molecular docking and QSAR modeling to explore the structure-activity relationships of related aminoquinoline antimalarials [].

Q9: How do structural modifications of this compound affect its antimalarial activity?

A9: While specific SAR studies on this compound are limited in the provided papers, it's important to note that even minor changes to the structure of aminoquinolines can significantly impact their pharmacological properties, including antimalarial activity, potency, and selectivity [].

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A10: Researchers have investigated various formulation approaches for this compound, including microparticle coating [], suppositories [], and mixed-ligand complexes []. These methods aim to enhance its stability, solubility, and overall bioavailability. Additionally, studies have explored the use of pH regulators, fillers, binders, disintegrants, glidants, and lubricants in tablet formulations to improve stability and manufacturing [].

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: Studies have shown that this compound is well-absorbed after oral administration, but it exhibits significant interindividual variability in its pharmacokinetic profile [, ]. It undergoes extensive metabolism in the liver, primarily by CYP2C8, to its active metabolite, desethylamodiaquine [, ].

Q12: Are there any known drug interactions that can affect the pharmacokinetics of this compound?

A12: Yes, this compound is known to interact with other drugs metabolized by CYP2C8, such as Chlorpromazine []. Concurrent administration of these drugs may lead to increased plasma concentrations of this compound and its metabolites [].

Q13: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?

A13: The efficacy of this compound has been extensively studied in vitro against various strains of Plasmodium falciparum. In vivo studies have been conducted in rodent malaria models and clinical trials in humans []. Additionally, research has examined its potential for single-dose treatment of giardiasis [].

Q14: Are there known mechanisms of resistance to this compound in malaria parasites?

A14: Yes, resistance to this compound, although less widespread than Chloroquine, has been reported. Mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and PfMDR1 (P. falciparum multidrug resistance gene 1) genes have been implicated in this compound resistance [].

Q15: What are the known toxicities and side effects associated with this compound use?

A15: While generally well-tolerated, this compound has been associated with adverse effects such as gastrointestinal disturbances, headache, and skin reactions. In rare cases, it can cause more severe side effects, including agranulocytosis and hepatotoxicity [, ].

Q16: Have there been any studies exploring targeted drug delivery strategies for this compound?

A16: While specific targeted delivery strategies for this compound are not extensively discussed in the provided research, researchers recognize the importance of optimizing drug delivery to maximize efficacy and minimize toxicity [, ].

Q17: Is there research on biomarkers that could predict this compound efficacy or monitor treatment response?

A17: While specific biomarkers for this compound efficacy are not extensively explored in the papers provided, research on related antimalarials highlights the need for biomarkers to guide personalized treatment strategies and improve malaria control [, ].

Q18: What analytical methods are commonly used to characterize, quantify, and monitor this compound?

A18: Various analytical techniques have been employed to study this compound, including:

  • Spectrophotometry: Used for quantitative analysis based on its absorbance properties [, , ].
  • High-Performance Liquid Chromatography (HPLC): Widely applied for separation and quantification of this compound and its metabolites in biological samples and pharmaceutical formulations [, , ].
  • Thin-Layer Chromatography (TLC): A simpler and more cost-effective method for qualitative and quantitative analysis of this compound [].

Q19: Have these analytical methods been validated according to regulatory guidelines?

A19: Yes, many of the analytical methods used for this compound have been validated following guidelines set by organizations such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) [, , , ].

Q20: How does the dissolution rate of this compound influence its bioavailability and efficacy?

A20: The dissolution rate of this compound is a critical factor affecting its bioavailability. Studies have demonstrated that formulations with faster dissolution rates generally exhibit improved absorption and therapeutic outcomes [, ].

Q21: What is known about the biocompatibility and biodegradability of this compound?

A21: While specific data on biodegradability may be limited, it's important to note that pharmaceutical compounds, including this compound, can potentially persist in the environment and impact ecosystems. Research exploring biocompatible and biodegradable alternatives is essential for sustainability [, ].

Q22: Are there any alternative antimalarial drugs or treatment strategies that can be used in place of this compound?

A22: Yes, several other antimalarial drugs are available, including Artemisinin-based combination therapies (ACTs) like Artesunate-Amodiaquine, Artemether-lumefantrine, and Dihydroartemisinin-piperaquine. The choice of antimalarial treatment depends on factors such as the infecting Plasmodium species, drug resistance patterns in the area, patient factors (e.g., age, pregnancy), and cost-effectiveness [, , ].

Q23: What are some of the key research tools and resources used in this compound research?

A23: this compound research relies on a wide range of tools and resources, including:

    Q24: What are some of the significant milestones in the history of this compound research and development?

    A24: this compound was first synthesized in the 1940s and has been used clinically to treat malaria since the 1950s. Key milestones include its initial development as an antimalarial agent, its use in combination therapies, and the ongoing research to understand and overcome drug resistance [, ].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.